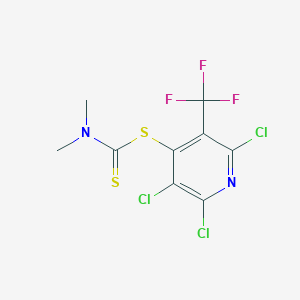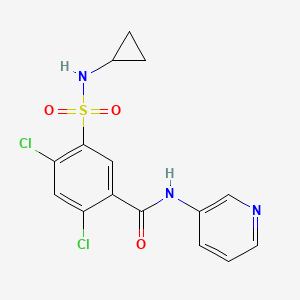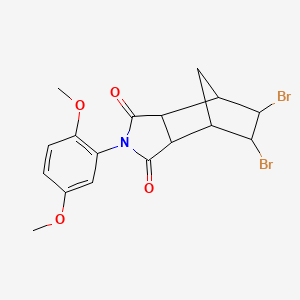
2,3,6-Trichloro-5-(trifluoromethyl)pyridin-4-yl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is notable for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation, a process that introduces the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and functionalization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and reagents is crucial in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong bonds with these targets, thereby modulating their activity. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and trichloro groups but lacks the dimethylaminocarbothioylsulfanyl group.
4-(Dimethylamino)pyridine: Contains the dimethylamino group but lacks the halogen and trifluoromethyl groups.
Uniqueness
2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms, trifluoromethyl group, and functionalized pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H6Cl3F3N2S2 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
[2,3,6-trichloro-5-(trifluoromethyl)pyridin-4-yl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H6Cl3F3N2S2/c1-17(2)8(18)19-5-3(9(13,14)15)6(11)16-7(12)4(5)10/h1-2H3 |
InChI Key |
IIXPDRSGYKLCMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11064405.png)
![1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11064411.png)
![3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064420.png)
![3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11064434.png)

![ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11064445.png)
![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]indoline](/img/structure/B11064463.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide](/img/structure/B11064467.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064475.png)
![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)

